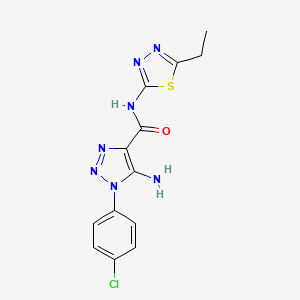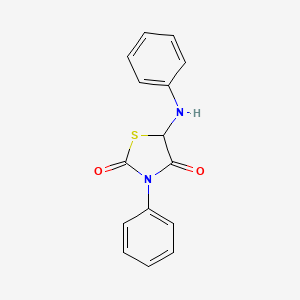![molecular formula C12H12BrN3O4S B5183414 N~2~-[(4-bromophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide](/img/structure/B5183414.png)
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide, also known as BIX-01294, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This molecule has been found to have a wide range of biological activities, including inhibition of histone methyltransferase G9a, which plays a crucial role in epigenetic regulation.
Scientific Research Applications
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and viral infections. It has been found to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. In addition, N~2~-[(4-bromophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, and improving cognitive function in animal models of neurodegenerative diseases. Moreover, N~2~-[(4-bromophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide has been found to have antiviral activity against human cytomegalovirus (HCMV) by inhibiting viral gene expression and replication.
Mechanism of Action
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide is a selective inhibitor of G9a histone methyltransferase, which catalyzes the methylation of histone H3 lysine 9 (H3K9) and plays a crucial role in epigenetic regulation. By inhibiting G9a activity, N~2~-[(4-bromophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide can alter gene expression patterns and affect various biological processes, including cell proliferation, differentiation, and apoptosis. Moreover, N~2~-[(4-bromophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide has been found to inhibit the activity of other histone methyltransferases, such as GLP, which further contributes to its biological effects.
Biochemical and Physiological Effects:
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide has been found to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis. It has also been shown to reduce oxidative stress and inflammation, and improve cognitive function in animal models of neurodegenerative diseases. Moreover, N~2~-[(4-bromophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide has been found to have antiviral activity against HCMV by inhibiting viral gene expression and replication.
Advantages and Limitations for Lab Experiments
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide has several advantages for lab experiments, including its selectivity for G9a and its ability to alter gene expression patterns. However, there are also some limitations to its use, including its low aqueous solubility, which can affect its bioavailability and pharmacokinetics. Moreover, N~2~-[(4-bromophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide has been found to have off-target effects on other histone methyltransferases, which can complicate its biological effects.
Future Directions
There are several future directions for the study of N~2~-[(4-bromophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide, including its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections. Moreover, further studies are needed to elucidate its mechanism of action, including its effects on other histone methyltransferases and epigenetic regulators. Furthermore, the development of more potent and selective inhibitors of G9a and other histone methyltransferases could provide new insights into the role of epigenetic regulation in various biological processes.
Synthesis Methods
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide can be synthesized using a three-step process involving the reaction of 4-bromobenzenesulfonyl chloride with 3-isoxazolecarboxylic acid, followed by the reaction with N-methylglycine amide and subsequent purification. The final product is a white crystalline solid that is soluble in DMSO and ethanol.
properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-methylamino]-N-(1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O4S/c1-16(8-12(17)14-11-6-7-20-15-11)21(18,19)10-4-2-9(13)3-5-10/h2-7H,8H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJHRMYEEAGZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NOC=C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromophenyl)sulfonyl-methylamino]-N-(1,2-oxazol-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-methoxy-3-methylphenyl)carbonothioyl]morpholine](/img/structure/B5183333.png)

![1-{[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone](/img/structure/B5183349.png)
![5-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5183353.png)
![1-(3,4-dimethylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183358.png)
![N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5183361.png)

![2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)-1-naphthyl]propanamide](/img/structure/B5183374.png)
![4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide](/img/structure/B5183385.png)
![N~2~-(4-ethylphenyl)-N~1~-(3-methylbutyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183390.png)
![2-{[3-(4-ethylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5183403.png)

![7-acetyl-6-(1-acetyl-1H-indol-3-yl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5183418.png)
